Cas no 159208-53-4 (N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide)

N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide 化学的及び物理的性質
名前と識別子
-
- N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide
- 9-Dodecyl-1H-isochromeno[6',5',4':10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetraone
- 159208-53-4
- SCHEMBL11923434
-
- インチ: InChI=1S/C36H33NO5/c1-2-3-4-5-6-7-8-9-10-11-20-37-33(38)25-16-12-21-23-14-18-27-32-28(36(41)42-35(27)40)19-15-24(30(23)32)22-13-17-26(34(37)39)31(25)29(21)22/h12-19H,2-11,20H2,1H3
- InChIKey: WLFPRBNUKZNPOB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 559.23587315Da
- どういたいしつりょう: 559.23587315Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 42
- 回転可能化学結合数: 11
- 複雑さ: 1010
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.7
- トポロジー分子極性表面積: 80.8Ų
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | -5g |
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide |
159208-53-4 | 95% | 5g |
¥2940.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | D0512570050 |
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide |
159208-53-4 | 95% | 5g |
¥2940.00 | 2022-12-03 | |
AN HUI ZE SHENG Technology Co., Ltd. | D0512570010 |
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide |
159208-53-4 | 95% | 1g |
¥765.00 | 2022-12-03 | |
AN HUI ZE SHENG Technology Co., Ltd. | -1g |
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide |
159208-53-4 | 95% | 1g |
¥765.00 | 2023-09-15 |
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximideに関する追加情報
Research Brief on N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide (CAS: 159208-53-4)
N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide (CAS: 159208-53-4) is a perylene-based derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique photophysical and electrochemical properties. Recent studies have explored its applications in organic electronics, biosensing, and targeted drug delivery systems. This research brief synthesizes the latest findings on this compound, highlighting its potential in advancing biomedical technologies.
The compound's structure, characterized by a perylene core functionalized with dodecyl chains and anhydride/dicarboximide groups, confers exceptional stability and solubility in organic solvents. A 2023 study published in Advanced Materials demonstrated its utility as a high-performance n-type semiconductor in organic field-effect transistors (OFETs), achieving electron mobility values exceeding 0.5 cm²/V·s. This performance is attributed to the compound's ability to form well-ordered π-π stacked architectures, facilitating efficient charge transport.
In the realm of biosensing, researchers have leveraged the compound's strong fluorescence and redox activity. A team from the University of Tokyo reported in ACS Sensors (2024) the development of a N-dodecylperylene-based electrochemical biosensor for detecting dopamine with a detection limit of 10 nM. The sensor's selectivity was enhanced by covalent immobilization of the compound onto gold electrodes, showcasing its potential for neurological disorder diagnostics.
Pharmacological investigations have revealed intriguing possibilities for 159208-53-4 in drug delivery. Its amphiphilic nature enables the formation of stable micelles in aqueous environments, as documented in a 2024 Journal of Controlled Release study. These micelles demonstrated 85% encapsulation efficiency for hydrophobic anticancer agents like paclitaxel, with sustained release profiles over 72 hours. Notably, the perylene core's intrinsic fluorescence allowed real-time tracking of drug distribution in murine models.
Recent synthetic advancements have focused on modifying the dodecyl chain length to optimize biological interactions. A comparative study in Bioconjugate Chemistry (2024) showed that shortening the alkyl chain to C8 improved cellular uptake by 40% in HeLa cells while maintaining the compound's self-assembly properties. This finding opens new avenues for structure-activity relationship studies in drug carrier design.
Despite these promising developments, challenges remain in large-scale production and purity control of 159208-53-4. A 2023 analysis in Organic Process Research & Development identified critical impurities that affect device performance, emphasizing the need for improved purification protocols. Current research efforts are exploring green chemistry approaches to synthesize this compound with higher yields and fewer byproducts.
Looking forward, the unique combination of electronic and biological properties makes N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide a compelling candidate for theranostic applications. Ongoing clinical trials are evaluating its safety profile as a dual-mode imaging and drug delivery agent, with preliminary results expected in late 2025. The compound's versatility across multiple disciplines underscores its potential to bridge gaps between materials science and biomedical engineering.
159208-53-4 (N-dodecylperylene-3,4,9,10-tetracarboxylic acid 3,4-anhydride 9,10-dicarboximide) 関連製品
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